molecular formula C16H26N4O2 B13239833 tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B13239833
M. Wt: 306.40 g/mol
InChI Key: CQDICSAWUQDISA-UHFFFAOYSA-N
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Description

The compound "tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate" is a spirocyclic amine derivative featuring a 2,6-diazaspiro[3.4]octane core. The tert-butyl carbamate group at position 6 serves as a protective moiety, while the 1-ethylpyrazol-4-yl substituent at position 1 introduces aromatic heterocyclic character.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl 3-(1-ethylpyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C16H26N4O2/c1-5-20-9-12(8-18-20)13-16(10-17-13)6-7-19(11-16)14(21)22-15(2,3)4/h8-9,13,17H,5-7,10-11H2,1-4H3

InChI Key

CQDICSAWUQDISA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method involves the condensation of tert-butyl 1H-pyrazole-4-carboxylate with 1-ethyl-1H-pyrazole-4-carbaldehyde under basic conditions. This is followed by a cyclization reaction to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Mechanism of Action

The mechanism of action of tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spirocyclic structure allows for unique interactions with biological molecules, which can lead to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous diazaspiro derivatives, focusing on substituent effects, molecular properties, and synthetic accessibility.

Structural Analogues and Substituent Variations

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target compound 1-(1-ethyl-1H-pyrazol-4-yl) ~350 (estimated) N/A Potential CNS or kinase-targeted drug candidate due to pyrazole moiety
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 6-benzyl 358.4 1352926-14-7 Lab-scale research; benzyl group enhances lipophilicity
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate Benzo-triazole carbonyl 358.5 N/A High yield (83%); used in peptidomimetic synthesis
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate 2,5-diaza configuration 328.3 1434141-78-2 Oxalate salt improves crystallinity for X-ray studies
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate Spiro[3.3]heptane core 271.3 1041026-71-4 Smaller ring size reduces steric bulk

Key Differences and Implications

Substituent Effects: The 1-ethylpyrazol-4-yl group in the target compound introduces hydrogen-bonding capacity and aromaticity, contrasting with the benzyl group in CAS 1352926-14-7, which primarily increases hydrophobicity.

Ring Size and Rigidity :

  • The spiro[3.4]octane core in the target compound provides greater conformational flexibility compared to spiro[3.3]heptane derivatives (e.g., CAS 1041026-71-4), which may influence target binding selectivity.

Synthetic Accessibility :

  • The target compound’s pyrazole substituent may require regioselective coupling strategies, whereas benzyl or carbonyl derivatives (e.g., ) are synthesized via standard amidation or alkylation protocols.

Biological Activity

tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structural features of this compound suggest a promising interaction with biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C19H32N4O4C_{19}H_{32}N_4O_4, with a molecular weight of approximately 376.49 g/mol. Its structural components include:

  • Spirocyclic Framework : This unique arrangement allows for diverse interactions within biological systems.
  • Nitrogen Atoms : The presence of nitrogen enhances reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these bacteria were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values obtained from these studies:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15

These findings indicate that this compound may serve as a potential lead compound in the development of new anticancer agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cellular pathways. It is believed to modulate enzyme activity and alter signaling pathways associated with disease progression. Ongoing research aims to elucidate these interactions further to optimize therapeutic applications.

Case Studies

Several case studies have highlighted the biological activity of related compounds in the diazaspiro family, showcasing their potential as drug candidates:

  • Study on Antimicrobial Activity : A recent study explored various diazaspiro compounds and their efficacy against Mycobacterium tuberculosis. The findings demonstrated that modifications to the diazaspiro framework can enhance antimicrobial potency, suggesting similar potential for this compound .
  • Anticancer Screening : Another study assessed a series of spirocyclic compounds for their anticancer properties, revealing that structural variations significantly impact their cytotoxicity against different cancer cell lines . This underscores the importance of further investigations into the structure–activity relationship (SAR) of this compound.

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